Cas no 2228943-84-6 (2-(2-chloropyridin-3-yl)-3-methylbutanoic acid)

2-(2-Chloropyridin-3-yl)-3-methylbutanoic acid is a chloropyridine derivative with a branched alkyl chain, offering a versatile intermediate in organic synthesis. Its structure combines a chlorinated pyridine ring with a carboxylic acid functional group, enabling applications in pharmaceuticals, agrochemicals, and specialty chemicals. The chloropyridine moiety enhances reactivity in cross-coupling reactions, while the carboxylic acid group allows for further derivatization. This compound is particularly valuable in the synthesis of bioactive molecules due to its balanced lipophilicity and steric properties. High purity grades are available to meet stringent research and industrial requirements, ensuring consistent performance in synthetic workflows.
2-(2-chloropyridin-3-yl)-3-methylbutanoic acid structure
2228943-84-6 structure
Product name:2-(2-chloropyridin-3-yl)-3-methylbutanoic acid
CAS No:2228943-84-6
MF:C10H12ClNO2
Molecular Weight:213.660781860352
CID:6399482
PubChem ID:165673988

2-(2-chloropyridin-3-yl)-3-methylbutanoic acid 化学的及び物理的性質

名前と識別子

    • 2-(2-chloropyridin-3-yl)-3-methylbutanoic acid
    • 2228943-84-6
    • EN300-1976826
    • インチ: 1S/C10H12ClNO2/c1-6(2)8(10(13)14)7-4-3-5-12-9(7)11/h3-6,8H,1-2H3,(H,13,14)
    • InChIKey: LTOMJTIFKGMRAH-UHFFFAOYSA-N
    • SMILES: ClC1C(=CC=CN=1)C(C(=O)O)C(C)C

計算された属性

  • 精确分子量: 213.0556563g/mol
  • 同位素质量: 213.0556563g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 208
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.6
  • トポロジー分子極性表面積: 50.2Ų

2-(2-chloropyridin-3-yl)-3-methylbutanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1976826-2.5g
2-(2-chloropyridin-3-yl)-3-methylbutanoic acid
2228943-84-6
2.5g
$2492.0 2023-09-16
Enamine
EN300-1976826-0.05g
2-(2-chloropyridin-3-yl)-3-methylbutanoic acid
2228943-84-6
0.05g
$1068.0 2023-09-16
Enamine
EN300-1976826-10g
2-(2-chloropyridin-3-yl)-3-methylbutanoic acid
2228943-84-6
10g
$5467.0 2023-09-16
Enamine
EN300-1976826-1.0g
2-(2-chloropyridin-3-yl)-3-methylbutanoic acid
2228943-84-6
1g
$1272.0 2023-06-01
Enamine
EN300-1976826-10.0g
2-(2-chloropyridin-3-yl)-3-methylbutanoic acid
2228943-84-6
10g
$5467.0 2023-06-01
Enamine
EN300-1976826-0.1g
2-(2-chloropyridin-3-yl)-3-methylbutanoic acid
2228943-84-6
0.1g
$1119.0 2023-09-16
Enamine
EN300-1976826-0.25g
2-(2-chloropyridin-3-yl)-3-methylbutanoic acid
2228943-84-6
0.25g
$1170.0 2023-09-16
Enamine
EN300-1976826-0.5g
2-(2-chloropyridin-3-yl)-3-methylbutanoic acid
2228943-84-6
0.5g
$1221.0 2023-09-16
Enamine
EN300-1976826-1g
2-(2-chloropyridin-3-yl)-3-methylbutanoic acid
2228943-84-6
1g
$1272.0 2023-09-16
Enamine
EN300-1976826-5g
2-(2-chloropyridin-3-yl)-3-methylbutanoic acid
2228943-84-6
5g
$3687.0 2023-09-16

2-(2-chloropyridin-3-yl)-3-methylbutanoic acid 関連文献

2-(2-chloropyridin-3-yl)-3-methylbutanoic acidに関する追加情報

Introduction to 2-(2-chloropyridin-3-yl)-3-methylbutanoic Acid (CAS No. 2228943-84-6)

The compound 2-(2-chloropyridin-3-yl)-3-methylbutanoic acid, identified by the CAS registry number 2228943-84-6, is a structurally complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of aromatic carboxylic acids, characterized by its pyridine ring substituted with a chlorine atom and a branched alkyl chain. Recent advancements in synthetic chemistry and materials science have brought this compound into focus, particularly due to its unique properties and versatile functional groups.

The molecular structure of 2-(2-chloropyridin-3-yl)-3-methylbutanoic acid consists of a pyridine ring with a chlorine substituent at the 2-position and a carboxylic acid group attached to the 3-position of the ring. The 3-methylbutanoic acid moiety introduces additional complexity, with a methyl branch extending from the beta-carbon of the butanoic acid chain. This combination of functional groups makes the compound highly reactive and amenable to various chemical transformations, such as esterification, amidation, and substitution reactions.

Recent studies have highlighted the potential of aromatic carboxylic acids like this compound in drug design and development. The presence of a pyridine ring, which is known for its aromatic stability and electron-withdrawing properties, enhances the molecule's ability to participate in hydrogen bonding and other non-covalent interactions. These properties are crucial in pharmacology, where such interactions play a significant role in drug-receptor binding.

The synthesis of 2-(2-chloropyridin-3-yl)-3-methylbutanoic acid typically involves multi-step processes, including nucleophilic aromatic substitution, alkylation, and oxidation reactions. Researchers have optimized these steps to achieve high yields and purity levels, making the compound more accessible for large-scale applications. For instance, recent advancements in catalytic methods have enabled the use of environmentally friendly catalysts, reducing the environmental footprint of its production.

In terms of applications, aromatic carboxylic acids are widely used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. The chlorine substituent in this compound adds an additional layer of functionality, allowing it to serve as a precursor for chlorinated derivatives with enhanced bioactivity. For example, studies have shown that chlorinated aromatic compounds can exhibit potent anti-inflammatory and antioxidant properties, making them valuable candidates for drug development.

The physical properties of cas no 2228943-84-6 are also worth noting. Its melting point and solubility characteristics make it suitable for various analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry. These properties are essential for quality control in pharmaceutical manufacturing and research settings.

In conclusion, 2-(2-chloropyridin-3-yl)-3-methylbutanoic acid (CAS No. 2228943-84-6) is a versatile compound with promising applications across multiple disciplines. Its unique structure, reactivity, and physical properties position it as an important building block in modern chemical synthesis. As research continues to uncover new insights into its potential uses, this compound is expected to play an increasingly significant role in both academic and industrial settings.

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